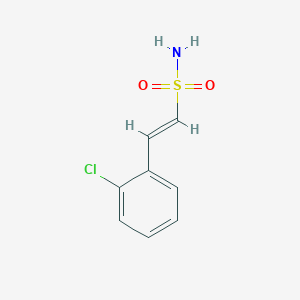
2-(2-Chlorophenyl)ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- is an organic compound with the molecular formula C8H8ClNO2S It is a derivative of ethenesulfonamide, where the ethenesulfonamide moiety is substituted with a 2-chlorophenyl group in the (E)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with ethene in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, thiols; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted ethenesulfonamide derivatives
Applications De Recherche Scientifique
Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethenesulfonamide, 2-(2-bromophenyl)-, (E)
- Ethenesulfonamide, 2-(2-fluorophenyl)-, (E)
- Ethenesulfonamide, 2-(2-methylphenyl)-, (E)
Uniqueness
Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can enhance the compound’s lipophilicity and binding affinity, making it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C8H8ClNO2S |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
(E)-2-(2-chlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ |
Clé InChI |
LKIHLZCCUSLXAD-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CS(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


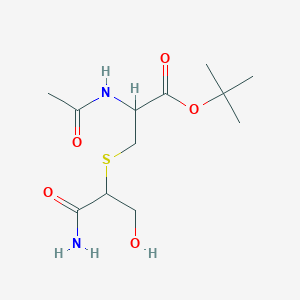
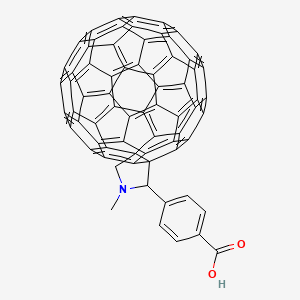

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
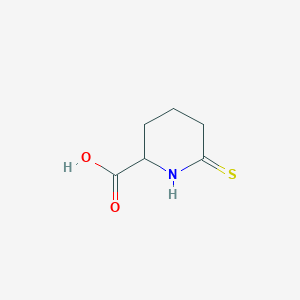
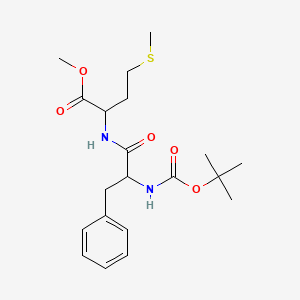
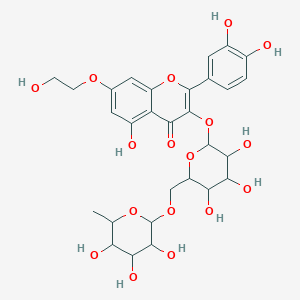
![[Mn(TPP)]2O](/img/structure/B12321823.png)
![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)
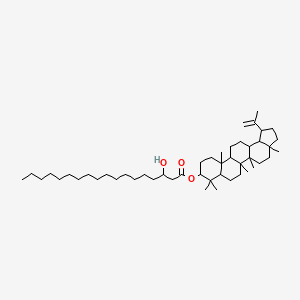
![4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one](/img/structure/B12321838.png)
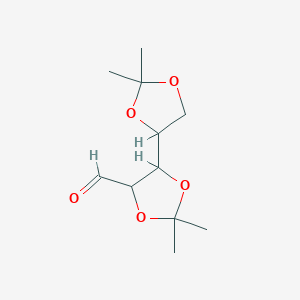
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B12321849.png)

